molecular formula C15H14N2O3 B14129814 Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate

Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate

Cat. No.: B14129814
M. Wt: 270.28 g/mol
InChI Key: YYSKOVHNWIXAAW-UHFFFAOYSA-N
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Description

Methyl 4-(picolinamidomethyl)benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and picolinamide, featuring a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(picolinamidomethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(bromomethyl)benzoic acid with picolinamide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of Methyl 4-(picolinamidomethyl)benzoate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(picolinamidomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates and picolinamides.

Scientific Research Applications

Methyl 4-(picolinamidomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(picolinamidomethyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid, used in perfumery and as a solvent.

    Methyl 4-aminobenzoate: Used in organic synthesis and as a dye intermediate.

    Methyl 4-hydroxybenzoate:

Uniqueness

Methyl 4-(picolinamidomethyl)benzoate is unique due to its combined structural features of benzoic acid and picolinamide. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-[(pyridine-2-carbonylamino)methyl]benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)12-7-5-11(6-8-12)10-17-14(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

YYSKOVHNWIXAAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2

Origin of Product

United States

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